molecular formula C25H19ClN2O B11486538 1-(4-chlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

1-(4-chlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11486538
M. Wt: 398.9 g/mol
InChI Key: IQKVJPKUVPNRSU-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole core structure, which is substituted with a 4-chlorophenylmethyl group and a naphthalen-2-yloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Substitution with 4-Chlorophenylmethyl Group: The benzodiazole core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenylmethyl group.

    Introduction of Naphthalen-2-yloxymethyl Group: The final step involves the reaction of the intermediate compound with naphthalen-2-ylmethanol under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would involve the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-[(4-CHLOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE: can be compared with other benzodiazole derivatives, such as:

Uniqueness:

  • The presence of both the 4-chlorophenylmethyl and naphthalen-2-yloxymethyl groups in the same molecule provides unique chemical and biological properties that are not observed in other similar compounds. This dual substitution pattern can enhance the compound’s reactivity and potential applications in various fields.

Properties

Molecular Formula

C25H19ClN2O

Molecular Weight

398.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C25H19ClN2O/c26-21-12-9-18(10-13-21)16-28-24-8-4-3-7-23(24)27-25(28)17-29-22-14-11-19-5-1-2-6-20(19)15-22/h1-15H,16-17H2

InChI Key

IQKVJPKUVPNRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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